molecular formula C22H22N4O3S B2441553 2,3-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894048-07-8

2,3-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No. B2441553
CAS RN: 894048-07-8
M. Wt: 422.5
InChI Key: JJLDRLLPQMAFPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-Inflammatory Properties

  • Thiazolo[3,2-b][1,2,4]triazoles and their derivatives have demonstrated potent antimicrobial activity. For instance, specific benzothiazoles were synthesized with significant efficacy against various bacterial and fungal species. This highlights the potential of such compounds in developing new antimicrobial agents (Abbas et al., 2014). Additionally, compounds derived from thiazole and thiazoline have shown anti-inflammatory properties, indicating their potential as nonsteroidal anti-inflammatory drugs (Lynch et al., 2006).

Fungicidal Activity

  • Novel synthetic routes have led to the creation of heterocyclic compounds like 6-hetaryl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and 7-hetaryl[1,3,4]thiadiazolo[2,3-c][1,2,4]triazines, which possess fungicidal activity. This suggests their application in agricultural chemistry to combat fungal infections (El-Telbani et al., 2007).

Organic Synthesis and Chemical Reactions

  • The versatility of thiazolo[3,2-b][1,2,4]triazoles is evident in organic synthesis, where they serve as key intermediates or products in the synthesis of various complex molecules. For example, their reactions with thiourea and other nitrogen nucleophiles have been explored for synthesizing diverse heterocyclic structures, showcasing their importance in drug design and development (Bondock et al., 2011).

Oxidative Stress Mitigation

  • Certain derivatives of thiazolo[3,2-b][1,2,4]triazoles have been studied for their potential in mitigating oxidative stress, particularly in the context of ethanol-induced damage in liver and brain tissues. This suggests a possible therapeutic application in conditions associated with oxidative stress (Aktay et al., 2005).

Green Synthesis Approaches

  • The eco-friendly synthesis of benzofuran substituted thiazolo[3,2-b][1,2,4]triazoles using ultrasound and microwave conditions demonstrates the compound's adaptability to green chemistry principles. This not only provides a sustainable pathway for synthesizing these compounds but also opens up new avenues for their application in environmentally conscious manufacturing processes (Kumar & Sharma, 2017).

properties

IUPAC Name

2,3-dimethoxy-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-14-6-4-7-15(12-14)20-24-22-26(25-20)16(13-30-22)10-11-23-21(27)17-8-5-9-18(28-2)19(17)29-3/h4-9,12-13H,10-11H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLDRLLPQMAFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.